

Amtolmetin Guacil synthesis route patent

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amtolmetin Guacil

CAS No.: 87344-05-6

Cat. No.: S578830

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Classic Two-Step Synthesis Route

The foundational method for synthesizing **Amtolmetin Guacil** is a two-step process originating from US Patents 4,578,481 and 4,882,349 [1].

Step 1: Formation of the Glycine Amide Intermediate Tolmetin is condensed with glycine ethyl ester. The reaction is facilitated by **carbonyldiimidazole (CDI)** and **triethylamine** in **tetrahydrofuran (THF)** solvent, yielding an ethyl ester intermediate. This ester is then hydrolyzed using **sodium hydroxide (NaOH)** in a **THF-water** mixture to produce the acid intermediate, 2-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido]acetic acid (MED 15 acid) [1].

Step 2: Esterification with Guaiacol The MED 15 acid intermediate is esterified with **2-methoxyphenol (guaiacol)**. This step also uses **CDI** as a coupling agent in hot **THF** to form the final product, **Amtolmetin Guacil** [1].

A key drawback of this original patent process is that it is **not easily applicable on an industrial scale and gives low yields** [1].

Modern Synthesis & Process Optimization

A 2010 research article titled "*Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent*" describes a novel and high-yielding approach [2].

The key features of this optimized process are [2]:

- **High-yielding electrophilic substitution**
- **Wolf-Kishner reduction**
- This method synthesizes **Tolmetin** as an advanced intermediate, which is a key precursor in the synthesis of **Amtolmetin Guacil** [2].

The workflow below illustrates the relationship between the classic and modern synthesis approaches:

Key Synthesis & Characterization Data

For your reference, here are the key identifiers and characterization data for **Amtolmetin Guacil** and its precursors consolidated from the search results.

Table 1: Chemical Identifiers and Properties

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point	Additional Names / Notes
Amtolmetin Guacil	87344-06-7 [1] [3] [4]	C ₂₄ H ₂₄ N ₂ O ₅ [1] [5] [4]	420.46 [1] [3]	117-120 °C [3] [4]	Trade Names: Amtoril, Artricol, Artromed [1]. Synonyms: ST-679, MED-15 [1] [6].
Tolmetin (Free Acid)	26171-23-3 [1]	C ₁₅ H ₁₅ NO ₃ [1]	279.27 [1]	155-158 °C [1]	Active metabolite of Amtolmetin Guacil [5].
MED5 Intermediate	Information missing	C ₁₇ H ₁₈ N ₂ O ₄ [1]	315.13 [1]	200-202 °C [1]	1-methyl-5-p-toluoyl-2-acetamidoacetic acid [1].

Table 2: Experimental Protocols Overview

Protocol Step	Reagents & Conditions	Solvent	Notes & Characteristics
Condensation	Carbonyldiimidazole (CDI), Triethylamine	Tetrahydrofuran (THF)	Forms ethyl ester intermediate from Tolmetin and glycine ethyl ester [1].
Hydrolysis	Sodium Hydroxide (NaOH)	THF-Water Mixture	Converts ethyl ester intermediate to acid form (MED 15 acid) [1].
Esterification	Carbonyldiimidazole (CDI), 2-Methoxyphenol (Guaiacol)	hot THF	Final step to form Amtolmetin Guacil [1].
Novel Tolmetin Synthesis	Electrophilic Substitution, Wolf-Kishner Reduction	Information missing	Key feature of the 2010 optimized process for producing the Tolmetin precursor [2].

Recommendations for Further Research

To obtain the most complete experimental details, I suggest you:

- **Retrieve the Original Patent Documents:** Consult **US 4,578,481** and **US 4,882,349** for the full, detailed classic procedure [1].
- **Access the 2010 Research Article:** The paper "*Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent*" (DOI: 10.1021/op900284w) is a critical resource for the modern, optimized synthesis route [2].

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